N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-6-(trifluoromethyl)nicotinamide
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a heterocyclic compound featuring a nicotinamide core substituted with a trifluoromethyl group at the 6-position and an ethyl-linked pyrazolyl-pyridinyl moiety. This compound’s design integrates electron-withdrawing (trifluoromethyl) and electron-donating (pyridinyl) groups, which may influence its physicochemical properties, such as solubility, stability, and binding affinity to biological targets.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c1-12-15(13(2)27(26-12)17-5-3-4-9-23-17)8-10-24-18(28)14-6-7-16(25-11-14)19(20,21)22/h3-7,9,11H,8,10H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESKQACTSIHEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring, a pyrazole moiety, and a trifluoromethyl group, which contribute to its biological properties. The synthesis typically involves multi-step reactions starting from simpler organic precursors. Key steps include:
- Formation of the Pyrazole Ring : Using 3,5-dimethyl-1H-pyrazole through cyclization reactions.
- Attachment of the Pyridine Moiety : Achieved via coupling reactions such as Suzuki-Miyaura cross-coupling.
- Incorporation of the Trifluoromethyl Group : This is often done using trifluoromethylating agents under specific conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Glycine Transporters : It has been shown to inhibit glycine transporter 1 (GlyT1), which is crucial in neurotransmission and implicated in several central nervous system disorders.
- Receptor Modulation : The compound may act as an inhibitor or modulator for specific receptors involved in inflammatory responses and cancer progression .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Properties : It has shown potential in reducing inflammation by modulating chemokine receptors such as CXCR1 and CXCR2, which play significant roles in inflammatory diseases .
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines, although specific IC50 values remain to be fully established .
- Neuroprotective Effects : Due to its action on glycine transporters, it may have implications in treating neurodegenerative diseases.
Case Studies and Research Findings
A review of recent studies highlights the compound's promising biological activities:
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds containing the trifluoromethyl group exhibit significant anticancer properties. The incorporation of the pyridine and pyrazole moieties enhances the compound's ability to inhibit tumor growth. For instance, studies have shown that similar compounds are effective against various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
2. Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. It has been shown to modulate purinergic signaling pathways, which are crucial in inflammation and immune responses. This modulation can lead to decreased inflammation in conditions such as arthritis and other inflammatory diseases .
3. Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects. Research indicates that compounds with similar structures can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Agrochemical Applications
1. Herbicidal Properties
The trifluoromethyl group is known to enhance the herbicidal activity of certain compounds. Studies have demonstrated that derivatives of this compound can effectively inhibit acetyl-CoA carboxylase, an enzyme critical for fatty acid synthesis in plants, leading to effective weed control .
2. Pesticidal Activity
Research has also explored the use of similar compounds as pesticides. The incorporation of the pyrazole structure has been linked to increased efficacy against certain pests while minimizing toxicity to non-target organisms .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several analogs reported in recent literature and patents. Below is a detailed comparison of its key features with structurally related molecules:
*Calculated based on molecular formula C₂₀H₁₉F₃N₆O .
Key Observations:
Core Structure Variations: The target compound’s nicotinamide core distinguishes it from pyrimidine () or benzamide () analogs. Fluopyram () shares a trifluoromethylpyridinyl-ethyl motif but lacks the pyrazole ring, which may reduce its conformational flexibility compared to the target compound.
Substituent Effects: The trifluoromethyl group in the target compound and Fluopyram () enhances metabolic stability and hydrophobic interactions, critical for binding to hydrophobic pockets in enzymes or receptors. Ethyl linkers in the target compound and Fluopyram () provide spatial flexibility, whereas rigid oxopyrimidine cores () may limit binding modes.
Physicochemical Properties :
- The target compound’s molecular weight (~416 g/mol) is intermediate between Fluopyram (~361 g/mol) and pyrimidine derivatives (~434–448 g/mol), suggesting balanced bioavailability and membrane permeability.
- Pyrazole-containing analogs () exhibit higher polarity due to nitrogen-rich heterocycles, which may improve solubility but reduce blood-brain barrier penetration compared to benzamide derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
